molecular formula C7H2Cl3FO2 B1339882 2,3,4-Trichloro-5-fluorobenzoic acid CAS No. 115549-04-7

2,3,4-Trichloro-5-fluorobenzoic acid

Cat. No.: B1339882
CAS No.: 115549-04-7
M. Wt: 243.4 g/mol
InChI Key: XADYKNXAUYNLFG-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-fluorobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H2Cl3FO2 and a molecular weight of 243.45 g/mol . This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the benzene ring, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Another method involves the chlorination of 2,4-dichloro-5-fluorobenzotrichloride in the presence of a Friedel-Crafts catalyst, followed by hydrolysis .

Industrial Production Methods: Industrial production methods for 2,3,4-Trichloro-5-fluorobenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

2,3,4-Trichloro-5-fluorobenzoic acid (TCFBA) is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by three chlorine atoms and one fluorine atom attached to a benzoic acid core, contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agriculture.

  • Molecular Formula : C7H2Cl3FO2
  • Molecular Weight : 239.45 g/mol
  • Structural Characteristics : The presence of multiple halogens enhances its stability and reactivity, allowing it to participate in various chemical reactions.

Biological Activity

Research indicates that TCFBA exhibits several biological activities, including antimicrobial and herbicidal properties. The following sections detail these activities along with relevant case studies and findings.

Antimicrobial Properties

The halogenated structure of TCFBA is associated with increased antimicrobial efficacy against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study : A study published in the Journal of Agricultural and Food Chemistry reported that TCFBA showed significant inhibition of bacterial growth in vitro, particularly against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Herbicidal Activity

TCFBA has been investigated for its herbicidal properties. Its ability to disrupt metabolic pathways in plants makes it effective in controlling weed growth.

Research Findings : In a controlled study, TCFBA was applied to several common agricultural weeds. Results indicated a significant reduction in biomass and seed germination rates compared to untreated controls. The compound's mode of action appears to involve interference with photosynthetic processes and hormone regulation within the target plants .

The biological activity of TCFBA is largely attributed to its chemical structure. The electron-withdrawing nature of the halogen atoms enhances the compound's reactivity with biological molecules, allowing it to interact with enzymes and other cellular components.

Pharmacokinetics

Understanding the pharmacokinetics of TCFBA is crucial for assessing its biological efficacy. Research has shown that TCFBA is rapidly absorbed in biological systems, with a half-life that varies depending on environmental conditions such as pH and temperature. Its degradation products have also been studied for their biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TCFBA, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Aspects
2,4-Dichloro-5-fluorobenzoic acidTwo chlorine atoms and one fluorinePrimarily used as a herbicide
2,3-Dichloro-5-fluorobenzoic acidTwo chlorine atoms and one fluorineExhibits different biological activities
2-Chlorobenzoic acidOne chlorine atom onlySimpler structure; less reactive

The presence of multiple halogens in TCFBA enhances its reactivity compared to these similar compounds, contributing to its unique biological activities .

Environmental Impact

The environmental fate of TCFBA has been a subject of study due to concerns regarding its persistence and toxicity. Research indicates that TCFBA can undergo hydrolysis in soil, leading to the formation of active metabolites that retain herbicidal activity. Understanding these pathways is essential for assessing the ecological risks associated with its use .

Properties

IUPAC Name

2,3,4-trichloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADYKNXAUYNLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556661
Record name 2,3,4-Trichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115549-04-7
Record name 2,3,4-Trichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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